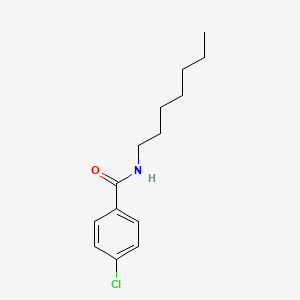
4-chloro-N-heptylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-heptylbenzamide: is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chlorine atom at the para position and a heptyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-heptylbenzamide typically involves the reaction of 4-chlorobenzoyl chloride with heptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+heptylamine→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The continuous flow process also allows for better scalability and cost-effectiveness compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-heptylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group of the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The heptyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water), and acidic or basic conditions.
Major Products Formed
Substitution: Various substituted benzamides.
Reduction: 4-chloro-N-heptylaniline.
Oxidation: 4-chloro-N-heptylbenzoic acid.
Scientific Research Applications
4-chloro-N-heptylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-N-heptylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-phenylbenzamide: Similar structure but with a phenyl group instead of a heptyl group.
4-chloro-N,N-dimethylbenzamide: Similar structure but with two methyl groups instead of a heptyl group.
4-chloro-N,N-diphenylbenzamide: Similar structure but with two phenyl groups instead of a heptyl group.
Uniqueness
4-chloro-N-heptylbenzamide is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties and biological activities. The heptyl group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Properties
CAS No. |
7461-47-4 |
|---|---|
Molecular Formula |
C14H20ClNO |
Molecular Weight |
253.77 g/mol |
IUPAC Name |
4-chloro-N-heptylbenzamide |
InChI |
InChI=1S/C14H20ClNO/c1-2-3-4-5-6-11-16-14(17)12-7-9-13(15)10-8-12/h7-10H,2-6,11H2,1H3,(H,16,17) |
InChI Key |
SUCHSHJNDUYDRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B14167069.png)

![Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14167078.png)
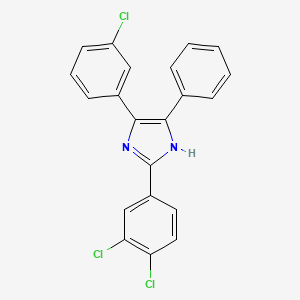
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
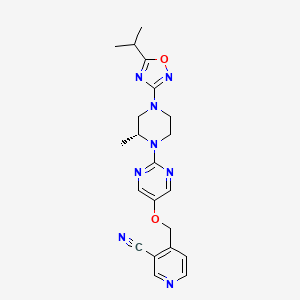
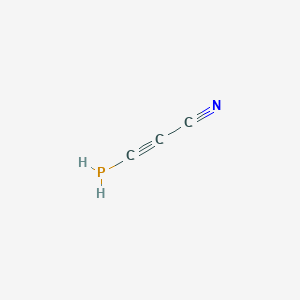
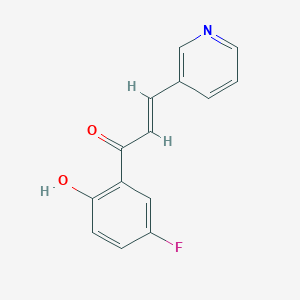
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)

![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)
